3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO . It has gained increased attention for its potential in various applications.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H19Cl2NO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthetic Applications in Medicinal Chemistry and Agrochemicals
- Pyrrolidine derivatives, including compounds similar to 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride, are synthesized and studied for their applications in medicinal chemistry and agrochemicals. These compounds exhibit biological effects and find applications in pharmaceuticals as well as in the agrochemical industry as potential dyes or substances. For instance, 5-methoxylated 3-pyrrolin-2-ones, which share structural similarities with the chemical , are synthesized and considered valuable for the production of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, other studies explore the synthetic routes for pyrrolidine derivatives, highlighting their potential in various industrial applications (Żmigrodzka et al., 2022).
Role in Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds is crucial in the development of new drugs and materials. Studies show the synthesis of complex structures like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, indicating the significant role of pyrrolidine derivatives in constructing new molecular entities with potential applications in drug discovery and material science (Murthy et al., 2017).
Involvement in Multicomponent Reaction Synthesis
- Multicomponent reactions are a cornerstone in modern synthetic chemistry, offering efficient paths to complex molecules. Pyrrolidine derivatives are utilized in multicomponent reactions for the rapid synthesis of highly functionalized compounds. For example, a study demonstrates the use of pyrrolidine derivatives in a four-component reaction, leading to the stereoselective synthesis of highly functionalized pyrrolidines, which are valuable in various chemical industries (Devi & Perumal, 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(4-chloro-3-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(3-4-13(11)14)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRHAOKYKOPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-02-6 | |
Record name | Pyrrolidine, 3-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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